Kinetic Mechanism of Inhibition: 4-Nitrobenzamidine Exhibits Mixed-Type Inhibition of rK1 Kallikrein, Unlike Competitive Inhibition by Benzamidine
In a direct head-to-head kinetic study using purified rat tissue kallikrein (rK1) and the substrate Bz-Arg-Nan, 4-nitrobenzamidine (NBzA) was found to be a mixed-type inhibitor. This is a key differentiator from the parent compound, benzamidine (BzA), which acts as a competitive inhibitor under the same conditions [1]. The change in inhibition mechanism implies a distinct binding mode and interaction with the enzyme's active site and/or an allosteric site.
| Evidence Dimension | Mechanism of Enzyme Inhibition |
|---|---|
| Target Compound Data | Mixed-type inhibition |
| Comparator Or Baseline | Benzamidine: Competitive inhibition |
| Quantified Difference | Qualitative shift from competitive to mixed-type mechanism |
| Conditions | rK1 (rat tissue kallikrein) with Bz-Arg-Nan substrate, pH 7.1, 37°C |
Why This Matters
For researchers studying kallikrein or related serine proteases, the inhibition mechanism dictates the kinetic model used for data analysis (e.g., Michaelis-Menten vs. more complex models) and can impact the interpretation of inhibitor potency across different substrate concentrations.
- [1] Gontijo, D. T. A. (2005). Purificação e caracterização cinética da calicreína tecidual do rato (rk1) com os inibidores da tripsina: benzamidina, 4-aminobenzamidina e 4-nitrobenzamidina, e estudo comparativo com dados da literatira para a inibição da tripsina (Master's thesis, Universidade Federal de Minas Gerais). View Source
